molecular formula C18H23N3O3 B2369658 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ CAS No. 913388-30-4

1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+

Cat. No.: B2369658
CAS No.: 913388-30-4
M. Wt: 329.4
InChI Key: SXHLITOKKNOWLE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ typically involves multiple steps starting from commercially available materials. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced to an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride (NaBH4) is commonly used for reducing the carbonyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The piperazine ring can enhance the compound’s binding affinity to its targets, increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is unique due to the presence of both the indole and piperazine rings in its structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications. The indole ring provides a scaffold for interactions with biological targets, while the piperazine ring enhances solubility and binding affinity .

Properties

IUPAC Name

tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-5-4-13-6-7-19-15(13)12-14/h4-7,12,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLITOKKNOWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a similar manner to Step 1 of Reference Example 2, indole-6-carboxylic acid (200 mg, 1.24 mmol) was dissolved in DMF (2 mL), and the solution was treated with EDCI (475 mg, 2.48 mmol), HOBT monohydrate (168 mg, 1.24 mmol) and 1-(tert-butoxycarbonyl)piperazine (461 mg, 2.48 mmol) to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-ylcarbonyl]indole (529 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
475 mg
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared from 1H-indole-6-carboxylic acid (4.0 g, 24.84 mmol, 1.0 eq) and tert-butyl piperazine-1-carboxylate (4.6 g, 24.84 mmol, 1.0 eq) in an analogous manner as described under procedure 1a). White solid. Yield: 5.0 g (61% of theory)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One

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